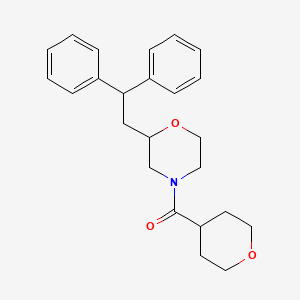![molecular formula C17H16N4O2S B6102315 2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol](/img/structure/B6102315.png)
2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol is a chemical compound that has gained significant attention in the field of scientific research. It is a quinazolinone derivative that has shown promising results in various biological and medicinal applications.
Mécanisme D'action
The mechanism of action of 2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol is not fully understood. However, it has been proposed that the compound exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which play a role in cancer progression and metastasis. The compound has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, reduce inflammation, and scavenge free radicals. The compound has also been shown to improve cognitive function and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol in lab experiments is its broad range of biological activities. It can be used in various assays to study cancer, viral infections, inflammation, and oxidative stress. However, one limitation is that the compound is not readily available commercially, and its synthesis requires specialized knowledge and equipment.
Orientations Futures
There are several future directions for the research on 2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol. One direction is to further investigate its mechanism of action and identify specific targets for its biological activity. Another direction is to explore its potential for the treatment of neurodegenerative diseases and other neurological disorders. Additionally, more studies are needed to evaluate the safety and toxicity of the compound. Finally, efforts could be made to develop more efficient and cost-effective synthesis methods for the compound.
In conclusion, this compound is a promising compound that has shown potential for various biological and medicinal applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for improving human health.
Méthodes De Synthèse
The synthesis of 2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol involves the reaction of 5-allyl-4-hydroxy-6-methyl-2-pyrimidinethiol with 2-chloro-4-formylquinazoline in the presence of a base. The reaction proceeds through nucleophilic addition of the thiol group to the aldehyde followed by cyclization to form the quinazolinone ring. The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol has been extensively studied for its biological and medicinal properties. It has been found to exhibit anticancer, antiviral, anti-inflammatory, and antioxidant activities. The compound has also shown potential for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-3-6-11-10(2)18-17(21-15(11)22)24-9-14-19-13-8-5-4-7-12(13)16(23)20-14/h3-5,7-8H,1,6,9H2,2H3,(H,18,21,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAOBIASXRKCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=NC3=CC=CC=C3C(=O)N2)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-{[2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6102238.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6102240.png)

![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6102260.png)
![N-methyl-N-(2-phenylethyl)-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6102267.png)
![N-benzyl-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6102273.png)
![3-[2-(4-chlorophenyl)ethyl]-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one](/img/structure/B6102281.png)

![6',7'-dimethoxy-2'-(2-propyn-1-yl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B6102312.png)
![3-(3-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6102321.png)
![4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B6102325.png)
![(2E)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(4-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6102326.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6102328.png)
![N-[2-(4-hydroxy-1-piperidinyl)-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(methylthio)propanamide](/img/structure/B6102333.png)